molecular formula C17H22N2O4 B589588 N-Acetyl-N-tert-butoxycarbonyl Serotonin CAS No. 1329837-64-0

N-Acetyl-N-tert-butoxycarbonyl Serotonin

Cat. No.: B589588
CAS No.: 1329837-64-0
M. Wt: 318.373
InChI Key: UWBIAMVNBLIWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-N-tert-butoxycarbonyl Serotonin (CAS 1329837-64-0) is a chemically modified and highly characterized serotonin derivative of significant importance in neurochemical and pharmaceutical research. With a molecular formula of C17H22N2O4 and a molecular weight of 318.37 g/mol, this compound serves as a critical protected intermediate in the synthesis and development of more complex neuroactive molecules . It is extensively utilized as a well-defined reference standard in the research and development of serotonergic compounds, fully complying with the stringent regulatory standards of major pharmacopoeial bodies like the USP, EMA, JP, and BP . Its applications are essential in the preparation of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), as well as in the commercial production of serotonin-related pharmaceuticals . Researchers value this compound for its role in metabolic studies and as a precursor for stable isotope-labeled analogs, such as glucuronide conjugates, which are vital for advanced analytical techniques like mass spectrometry in pharmacokinetic and bio-distribution studies . The product is accompanied by a comprehensive Structure Elucidation Report (SER), guaranteeing its identity, purity, and reliability for a wide spectrum of demanding analytical applications . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(2-acetamidoethyl)-5-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19(16(22)23-17(2,3)4)15-6-5-13(21)9-14(12)15/h5-6,9-10,21H,7-8H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVYOODOLRNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization and Application As a Research Standard for N Acetyl N Tert Butoxycarbonyl Serotonin

Spectroscopic Analysis for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of N-Acetyl-N-tert-butoxycarbonyl serotonin (B10506). Both ¹H and ¹³C NMR provide critical data for confirming the presence and connectivity of atoms within the molecule.

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, the protons of the tert-butoxycarbonyl (Boc) group typically appear as a singlet in the upfield region of the spectrum. The protons of the acetyl group also present a characteristic singlet. The aromatic protons of the indole (B1671886) ring and the methylene (B1212753) protons of the ethylamino chain exhibit more complex splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the acetyl and Boc groups, along with the aromatic carbons of the indole ring, show distinct chemical shifts. The number of signals in the ¹³C NMR spectrum can confirm the number of unique carbon atoms in the molecule, which is a key indicator of its purity.

Table 1: Predicted ¹H NMR Spectral Data for N-Acetyl-N-tert-butoxycarbonyl Serotonin
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Indole NH~8.1Singlet (broad)
Aromatic CH (indole ring)6.8 - 7.5Multiplet
CH₂ (ethyl chain, adjacent to indole)~2.9Triplet
CH₂ (ethyl chain, adjacent to nitrogen)~3.5Triplet
Acetyl CH₃~2.0Singlet
Boc (CH₃)₃~1.5Singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (Acetyl)~170
Carbonyl (Boc)~155
Aromatic C (indole ring)110 - 140
Boc C(CH₃)₃~80
CH₂ (ethyl chain)25 - 50
Acetyl CH₃~23
Boc (CH₃)₃~28

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₇H₂₂N₂O₄. pharmaffiliates.com

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing this compound, as it minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The loss of the tert-butoxycarbonyl group (100 Da) and the acetyl group (42 Da) are expected fragmentation pathways, providing further structural confirmation. For instance, in the analysis of related serotonin derivatives, characteristic fragments corresponding to the indole ring structure are often observed. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretches of the amide (acetyl) and carbamate (B1207046) (Boc) groups, and the aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore of serotonin derivatives typically exhibits absorption maxima in the ultraviolet region, around 220 nm and 280 nm. researchgate.netnih.gov The presence of the acetyl and Boc groups may cause slight shifts in these absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Indole)3400 - 3300
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Amide)~1650
C=O Stretch (Carbamate)~1700
C=C Stretch (Aromatic)1600 - 1450

Chromatographic Methods for Purity Determination and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. These methods separate the compound of interest from impurities and other components.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. Reversed-phase HPLC, using a C18 column, is typically employed for both analytical and preparative purposes.

For analytical separations, a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. Detection is often performed using a UV detector set at the absorption maximum of the indole chromophore (around 280 nm). The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area.

Preparative HPLC is used to purify larger quantities of this compound. The same principles as analytical HPLC apply, but with larger columns and higher flow rates to accommodate the increased sample load.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal instability. The high temperatures required for GC analysis would likely cause decomposition of the molecule.

However, GC can be used for the analysis of serotonin and its derivatives after appropriate derivatization to increase their volatility. nih.govnih.gov Common derivatization strategies include silylation or acylation of the hydroxyl and amine groups. gcms.czpsu.edutcichemicals.com For this compound, derivatization would involve reacting the indole N-H and the phenolic hydroxyl group (if the starting serotonin was not protected at this position) to form more volatile derivatives. While possible, this is a less direct method compared to HPLC and is more commonly applied to the analysis of serotonin itself in biological samples.

Role as a Reference Material in Biochemical and Chemical Research

This compound is a highly purified and well-characterized compound that serves as a critical reference material in the fields of biochemical and chemical research. Its stable, protected form makes it an invaluable tool for ensuring the accuracy, precision, and consistency of analytical methods and synthetic processes. This reference standard is essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), complying with stringent regulatory standards set by pharmacopeias such as the USP, EMA, JP, and BP. veeprho.com Supplied with a comprehensive Certificate of Analysis and a detailed Structure Elucidation Report (SER), its reliability in a range of analytical applications is well-documented. veeprho.com

Calibration and Validation in Analytical Assays

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a reliable reference standard is fundamental for method validation and the generation of accurate quantitative data. This compound is employed for these purposes in the analysis of serotonin and its derivatives.

Method validation, as per guidelines from the International Conference on Harmonisation (ICH), requires the assessment of several parameters, including linearity, accuracy, precision, and specificity. A stock solution of this compound of a known concentration is prepared and serially diluted to create a set of calibration standards. These standards are then analyzed to construct a calibration curve, plotting the analytical response (e.g., peak area) against the concentration. The linearity of this curve is a critical measure of the assay's performance.

For instance, in the development of an HPLC-UV method for the quantification of related substances in a pharmaceutical product, a typical calibration curve for this compound would be established. The data from such a calibration would resemble the following:

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
10.0151,987
25.0379,968
50.0758,123
100.01,520,567

The validation of the analytical method would further involve assessing the accuracy by spiking a known amount of the reference standard into a sample matrix and determining the recovery. Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, where the relative standard deviation (RSD) of the measurements is calculated. The specificity of the method is confirmed by demonstrating that the analytical signal for this compound is free from interference from other components in the sample matrix.

Use in Impurity Profiling of Related Compounds

The identification and quantification of impurities are crucial aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. This compound serves as a key reference standard for impurity profiling in the synthesis of serotonin, melatonin (B1676174), and other related derivatives. veeprho.comveeprho.com

During the synthesis of a target molecule, side reactions or the degradation of intermediates can lead to the formation of impurities. As a known potential impurity or a stable intermediate, this compound can be used to "spike" a sample of the final product. This spiked sample is then analyzed, typically by HPLC or LC-MS. The retention time and mass spectrum of the reference standard allow for the unambiguous identification of the corresponding impurity in the sample.

Once identified, the impurity can be quantified against the calibration curve established with the reference standard. This is particularly important in the synthesis of melatonin, where N-acetylserotonin (the deprotected form) is a known precursor and potential impurity. nih.govnih.govresearchgate.netnih.gov The protected nature of this compound makes it a stable reference for tracking related impurities that may arise during the synthetic process.

A representative impurity profile analysis for a batch of a synthesized serotonin derivative might yield the following data:

CompoundRetention Time (min)Area (%)Identification
Serotonin Derivative (API)10.599.5-
Impurity 18.20.15Unknown
This compound 12.1 0.25 Confirmed by Reference Standard
Impurity 314.50.10Unknown

Standardization in Synthetic Chemistry Protocols

In synthetic organic chemistry, the standardization of protocols is essential for ensuring the reproducibility and scalability of a chemical transformation. This compound, as a stable and well-characterized intermediate, plays a role in standardizing synthetic routes to various serotonin derivatives and other bioactive molecules. nih.gov

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under a range of reaction conditions and its ease of removal under mild acidic conditions. In a multi-step synthesis, using a standardized intermediate like this compound allows for a consistent starting point for subsequent transformations. This helps in accurately calculating reaction yields and comparing the efficiency of different synthetic strategies.

For example, in the development of a new synthetic route to a novel serotonin receptor agonist, researchers might start from this compound. By using a certified reference material, they can eliminate variability in the quality of the starting material, ensuring that any differences in reaction outcomes are due to the tested reaction conditions and not to impurities in the precursor.

A typical synthetic protocol standardization might involve the following parameters:

ParameterSpecificationPurpose
Starting MaterialThis compound (Purity ≥ 99.5%)Ensures consistency and accurate yield calculation.
Reaction SolventAnhydrous DichloromethaneProvides a non-reactive medium for the transformation.
ReagentTrifluoroacetic Acid (TFA)For the deprotection of the Boc group.
Reaction Time2 hoursOptimized for complete conversion.
Temperature25°CEnsures a controlled reaction rate.

By fixing these parameters with a standardized starting material, the protocol can be reliably executed in different laboratories, leading to consistent results.

N Acetylserotonin Nas : Biochemical Pathways and Enzymatic Transformations in Experimental Systems

Biosynthesis of N-Acetylserotonin from Serotonin (B10506)

The initial and rate-limiting step in the melatonin (B1676174) synthesis pathway is the conversion of serotonin (5-hydroxytryptamine) to N-Acetylserotonin. taylorandfrancis.com This reaction is catalyzed by the enzyme Arylalkylamine N-Acetyltransferase (AANAT), also referred to as Serotonin N-Acetyltransferase (SNAT). wikipedia.orgwikipedia.org This enzymatic step is a primary point of regulation for the entire pathway. taylorandfrancis.com

AANAT is a member of the GCN5-related N-acetyltransferases (GNATs) superfamily. wikipedia.orgnih.gov The enzyme facilitates the transfer of an acetyl group from the co-factor Acetyl-CoA to the primary amine of serotonin, yielding N-Acetylserotonin and Coenzyme A. wikipedia.org The structure of AANAT features a conserved motif that forms the binding site for Acetyl-CoA and a hydrophobic funnel that leads to the active site where serotonin binds. nih.govresearchgate.net Within the active site, two conserved histidine residues are thought to act as general acid/base catalysts in the acetylation mechanism. nih.gov

The regulation of AANAT activity is multifaceted and critical for controlling the rhythmic production of NAS and, consequently, melatonin. wikipedia.org This regulation occurs at both the transcriptional and post-translational levels: nih.govtandfonline.com

Transcriptional Regulation: The expression of the Aanat gene is under the control of the circadian clock. nih.govnih.gov In the pineal gland, signals from the suprachiasmatic nucleus (SCN) at night lead to an increase in cyclic AMP (cAMP). nih.gov This elevation activates transcription factors that bind to the E-box element in the Aanat promoter, driving gene expression. nih.gov Light exposure during the night suppresses this pathway. nih.govnih.gov

Post-translational Regulation: AANAT protein stability is also regulated by cAMP. nih.govtandfonline.com In the dark, elevated cAMP levels lead to the phosphorylation of AANAT. nih.gov This phosphorylated form of the enzyme is then stabilized by binding to 14-3-3 proteins, which protects it from degradation by the proteasome. nih.gov Conversely, light exposure reduces cAMP levels, leading to the dephosphorylation and rapid proteasomal degradation of AANAT. nih.govnih.gov In rodents, this regulation can lead to a more than 100-fold increase in AANAT mRNA levels during the dark period. wikipedia.org In some species, the regulation of AANAT levels can also occur via the N-end rule pathway, which targets the protein for degradation based on its N-terminal amino acid sequence. nih.gov

Dopamine, acting through D2/D4-like receptors on photoreceptor cells, has also been shown to play a role in regulating AANAT activity in the retina. nih.govtandfonline.com

Acetyl Coenzyme A (Acetyl-CoA) is an indispensable co-factor for the AANAT-catalyzed reaction. nih.govnih.gov It serves as the donor of the acetyl group that is transferred to serotonin. wikipedia.orgnih.gov The availability of Acetyl-CoA can be a contributing factor in the rate of NAS synthesis. mdpi.com Acetyl-CoA is a central molecule in cellular metabolism, linking various catabolic and anabolic pathways. mdpi.com Kinetic studies of AANAT from the mosquito Aedes togoi have determined the apparent Michaelis-Menten constant (Km) for Acetyl-CoA to be 66 µM, indicating its binding affinity to the enzyme. nih.gov The generation and compartmentalization of Acetyl-CoA within the cell are crucial for supporting numerous acetylation reactions, including the synthesis of NAS. mdpi.com

Downstream Metabolism of N-Acetylserotonin

Once synthesized, N-Acetylserotonin is primarily destined for conversion into melatonin, but it can also be subject to other metabolic processes. hmdb.cataylorandfrancis.com The pineal gland is known to release significant amounts of not only melatonin but also serotonin and N-Acetylserotonin, suggesting that not all NAS produced is immediately converted. nih.gov

The final step in melatonin biosynthesis is the methylation of N-Acetylserotonin. taylorandfrancis.com This reaction is catalyzed by the enzyme Acetylserotonin O-Methyltransferase (ASMT), previously known as hydroxyindole-O-methyltransferase (HIOMT). taylorandfrancis.comnih.govnih.gov ASMT transfers a methyl group from the co-factor S-adenosylmethionine (SAM) to the 5-hydroxyl group of NAS, producing melatonin (N-acetyl-5-methoxytryptamine). hmdb.canih.gov While AANAT is generally considered the primary rate-limiting enzyme in melatonin synthesis, ASMT is also a critical regulatory point and is sometimes considered rate-limiting as well. taylorandfrancis.commdpi.com In rice, it has been shown that caffeic acid O-methyltransferase (COMT) also possesses ASMT activity and can catalyze the conversion of NAS to melatonin, suggesting alternative pathways in plants. oup.com

Table 1: Key Enzymes in N-Acetylserotonin Metabolism

EnzymeAbbreviationFunctionSubstrate(s)Product(s)Co-factor
Arylalkylamine N-AcetyltransferaseAANAT / SNATAcetylates serotonin to form N-Acetylserotonin. wikipedia.orgwikipedia.orgSerotonin, other arylalkylamines. wikipedia.orgN-Acetylserotonin. wikipedia.orgAcetyl-CoA. nih.gov
Acetylserotonin O-MethyltransferaseASMT / HIOMTMethylates N-Acetylserotonin to form melatonin. taylorandfrancis.comnih.govN-Acetylserotonin. nih.govMelatonin. nih.govS-adenosylmethionine. hmdb.ca

Besides its conversion to melatonin, other metabolic fates for N-Acetylserotonin have been identified. In experimental models, NAS can be formed from melatonin through O-demethylation. hmdb.ca This reverse reaction is mediated by cytochrome P450 enzymes, specifically CYP2C19 and to a lesser extent, CYP1A2. hmdb.ca This finding suggests that NAS can act as both a precursor and a metabolite of melatonin. researchgate.net

In studies using ASMT-overexpressed goats, N-acetylserotonin was identified as a key metabolic marker, indicating its central role in the engineered pathway. mdpi.com Furthermore, research into the neuroprotective effects of NAS has led to the development of synthetic derivatives, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), designed to have a longer biological half-life while retaining the ability to activate specific cellular signaling pathways. nih.gov

Spatial and Temporal Regulation of N-Acetylserotonin Production in Model Organisms

The production of N-Acetylserotonin is characterized by distinct spatial and temporal patterns, which are largely dictated by the regulation of AANAT.

Temporal Regulation: The most prominent feature of NAS synthesis is its robust circadian rhythm. nih.gov In most mammalian species studied, including rats, the levels of NAS in the pineal gland and retina exhibit a clear daily cycle, with high levels during the night and low levels during the day. hmdb.canih.gov This rhythm is driven by the circadian clock in the SCN, which controls the nocturnal activation of AANAT. nih.gov The rise in NAS levels typically begins 3-4 hours after the onset of darkness and declines before the start of the light phase. nih.govnih.gov

Spatial Regulation: NAS synthesis is not confined to the pineal gland. It also occurs in the retina, where its production is similarly under circadian and photic control. nih.govtandfonline.com AANAT transcripts are predominantly expressed in retinal photoreceptor cells. nih.govtandfonline.com Interestingly, the circadian rhythm of Aanat mRNA in the rat retina can persist even after the SCN has been lesioned, indicating the presence of an independent retinal circadian clock. nih.gov In non-mammalian vertebrates, this retinal clock is located within the photoreceptor cells. nih.gov Beyond the pineal gland and retina, AANAT activity and NAS have been detected in other tissues and brain regions, such as the hippocampus, suggesting localized functions independent of melatonin synthesis. nih.gov Studies in the mosquito Aedes togoi have shown significantly higher AANAT activity in the head compared to the abdomen-thorax region. nih.gov In the rat pineal gland, immunohistochemical studies have revealed cell-to-cell differences in the expression of ASMT, suggesting that melatonin synthesis may vary significantly among individual pinealocytes. nih.gov

Table 2: Regulation of AANAT Activity

Regulatory FactorMechanismEffect on AANAT
Circadian Clock (Darkness) Increased cAMP, CREB phosphorylation, Aanat transcription. nih.govIncreased synthesis
Light Exposure Decreased cAMP, AANAT dephosphorylation, proteasomal degradation. nih.govnih.govDecreased activity/stability
cAMP Phosphorylation of AANAT, enabling binding to 14-3-3 proteins. nih.govIncreased stability and activity
14-3-3 Proteins Bind to phosphorylated AANAT. nih.govStabilize and protect from degradation
Dopamine (in retina) Acts via D2/D4-like receptors. nih.govModulates activity

Tissue-Specific Expression of Biosynthetic Enzymes in Experimental Animal Models (e.g., pineal gland, retina)

The synthesis of N-Acetylserotonin is not ubiquitous throughout the body; the primary enzyme responsible, aralkylamine N-acetyltransferase (AANAT), is predominantly expressed in specific tissues, most notably the pineal gland and the retina in various vertebrate species. nih.govnih.govproquest.com

In the pineal gland of mammals, AANAT activity is exceptionally high and is the driving force behind the rhythmic production of melatonin. proquest.cominrae.fr The enzyme is also expressed to a lesser extent in other areas, including the retina of some vertebrates like chickens and frogs, and even in human retinoblastoma Y79 cells. proquest.com Studies using RT-PCR to analyze AANAT mRNA have also detected its presence in the hippocampus, olfactory bulb, spinal cord, and cerebellum, suggesting that NAS may have unique functions in these brain regions where serotonin and melatonin are not as prevalent. nih.gov

The retina, like the pineal gland, is a significant site of NAS and melatonin synthesis. nih.govnih.gov In chicken retinas, the activity of AANAT (referred to as NAT in some studies) is a key regulator of melatonin biosynthesis and follows a circadian pattern. nih.gov Research has also identified AANAT expression in the pituitary and olfactory lobe of sheep, although at lower levels than in the pineal gland. proquest.com Interestingly, a different N-acetyltransferase, Naa50, which is expressed in all human cells, has been shown to possess the ability to synthesize NAS, suggesting it may be responsible for melatonin production in tissues where the primary AANAT is not found. mdpi.com

Table 1: Tissue-Specific Expression of Key Enzymes in N-Acetylserotonin Biosynthesis

Enzyme Primary Tissues of Expression (Animal Models) Function Reference
Aralkylamine N-acetyltransferase (AANAT) Pineal Gland, Retina Catalyzes the conversion of serotonin to N-Acetylserotonin (NAS). nih.govproquest.com nih.govproquest.com
Hippocampus, Olfactory Bulb, Spinal Cord, Cerebellum Lower levels of expression detected, suggesting localized NAS functions. nih.gov nih.gov
Acetylserotonin O-methyltransferase (ASMT) Pineal Gland, Retina Catalyzes the final step, converting NAS to melatonin. nih.govnih.gov nih.govnih.gov

Circadian Rhythmicity in N-Acetylserotonin Synthesis in Animal Models

The synthesis of N-Acetylserotonin is distinguished by its strong circadian rhythmicity, with levels peaking during the night and remaining low during the day. hmdb.cainrae.fr This rhythm is not endogenously generated within the pineal gland itself but is driven by signals from the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. nih.govoup.com

The SCN transmits signals via a multi-synaptic pathway to the pineal gland. oup.com At night, in the absence of light, this pathway stimulates the release of norepinephrine (B1679862) from sympathetic nerve endings in the pineal gland. nih.govproquest.com Norepinephrine activates adrenergic receptors on pinealocytes, leading to an increase in intracellular cyclic AMP (cAMP). nih.govproquest.com This elevation in cAMP has a dual effect on the AANAT enzyme: it activates gene transcription to synthesize more enzyme and also stimulates the phosphorylation of the AANAT protein. nih.gov Phosphorylated AANAT is stabilized and activated by binding to 14-3-3 proteins, resulting in a dramatic (10- to 100-fold) increase in its enzymatic activity and consequently, a surge in NAS production. nih.govoup.com

Exposure to light during the night rapidly halts this process. nih.gov Light information travels from the retina to the SCN, which then inhibits the signaling pathway to the pineal gland. proquest.comoup.com This leads to a drop in cAMP levels, causing the dephosphorylation of AANAT. nih.gov Without the protective binding of 14-3-3 proteins, the enzyme is rapidly degraded by the proteasome, leading to a swift cessation of NAS and melatonin synthesis. nih.gov

This robust, light-sensitive regulation ensures that NAS and melatonin levels are tightly synchronized with the environmental light-dark cycle. nih.govoup.com In most mammalian species, the content of NAS in the pineal gland shows these clear circadian changes, with the highest levels occurring during the dark period. hmdb.cainrae.fr Studies in C3H/f(+/+) mice, which have a functional AANAT gene, show that endogenous TrkB receptor activation follows this same circadian pattern—high at night and low during the day—which is not observed in C57BL/6 mice that have a mutation in the AANAT gene. nih.gov In embryonic and newly hatched chicks, significant light-dark differences in retinal AANAT activity are observable and develop a clear circadian rhythmicity around the time of hatching. nih.gov

Table 2: Circadian Regulation of N-Acetylserotonin Synthesis

Time of Day Light Condition SCN Activity Norepinephrine Release in Pineal AANAT Activity N-Acetylserotonin (NAS) Levels Reference
Night Darkness Active signaling to pineal High High (10-100 fold increase) High nih.govoup.com
Day Light Inhibited signaling to pineal Low Low Low nih.govoup.com
Night (Light Exposure) Acute Light Signaling to pineal is inhibited Decreases rapidly Decreases rapidly (enzyme degraded) Low nih.govproquest.com

Molecular and Cellular Mechanisms of Action of N Acetylserotonin in Basic Science Research

Receptor Agonist Activity of N-Acetylserotonin

NAS exerts its biological effects through direct interaction with specific receptor systems, most notably the Tropomyosin Receptor Kinase B (TrkB) and melatonin (B1676174) receptors. nih.govnih.gov

A pivotal discovery in understanding the function of NAS was its identification as an agonist for the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov This interaction is significant as the BDNF/TrkB pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. mdpi.comyoutube.com

Studies have demonstrated that NAS directly binds to and activates the TrkB receptor, inducing its dimerization and autophosphorylation. nih.govscite.ai This activation is independent of BDNF, as NAS can activate TrkB in neurons from BDNF knockout mice. nih.govnih.gov The binding of NAS to the extracellular domain of TrkB initiates a conformational change, leading to the phosphorylation of specific tyrosine residues within the receptor's intracellular kinase domain. scite.ainih.govyoutube.com This autophosphorylation creates docking sites for various intracellular signaling proteins, thereby triggering downstream cascades. scite.ai Research has shown that NAS rapidly and robustly activates TrkB in a dose- and time-dependent manner in cultured cortical neurons. nih.gov This activation is specific to TrkB, as NAS does not appear to activate other related neurotrophin receptors like TrkA or TrkC. nih.govnih.gov

Upon TrkB activation by NAS, several key intracellular signaling pathways are initiated, playing crucial roles in mediating the neurotrophic effects of NAS. scite.ainih.gov

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major downstream target of TrkB. Activated TrkB recruits and activates PI3K, which in turn leads to the phosphorylation and activation of the serine/threonine kinase Akt. nih.govyoutube.com Phosphorylated Akt (p-Akt) is a critical mediator of cell survival and anti-apoptotic signals. youtube.com

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, is another principal cascade activated by TrkB. youtube.com This pathway involves a series of kinases that ultimately lead to the phosphorylation of ERK (p-ERK). nih.gov The MAPK/ERK pathway is heavily involved in regulating cell proliferation, differentiation, and synaptic plasticity. youtube.comnih.gov

CREB and BDNF Expression: Both the Akt and ERK pathways can converge on the transcription factor CREB (cAMP response element-binding protein). mdpi.com Phosphorylation of CREB at serine 133 is a critical step for its activation. mdpi.com Activated CREB then binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, including the gene for BDNF itself. mdpi.com This creates a positive feedback loop where NAS-induced TrkB activation can lead to increased expression of BDNF, further promoting neurotrophic support. mdpi.com

JNK and p38 Kinases: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are typically associated with cellular stress responses. nih.gov While the primary neurotrophic effects of TrkB activation are mediated through Akt and ERK, the modulation of JNK and p38 phosphorylation can also occur, influencing cellular outcomes under various conditions. nih.gov

Table 1: Downstream Kinase Phosphorylation following N-Acetylserotonin-induced TrkB Activation
Signaling PathwayKey KinasePhosphorylation StatusPrimary Cellular FunctionsReference
PI3K/AktAktIncreasedPromotes cell survival, inhibits apoptosis nih.govyoutube.com
MAPK/ERKERK1/2IncreasedRegulates cell proliferation, differentiation, synaptic plasticity nih.govyoutube.com
JNKJNKModulatedStress response, inflammation, apoptosis nih.govnih.gov
p38 MAPKp38ModulatedStress response, inflammation nih.govnih.gov

In addition to its actions at the TrkB receptor, NAS also interacts with melatonin receptors, though its affinity and functional effects differ from melatonin. nih.govwikipedia.org There are three main subtypes of melatonin receptors: MT1 (Mel1a), MT2 (Mel1b), and the putative MT3. wikipedia.org MT1 and MT2 are high-affinity G protein-coupled receptors (GPCRs). nih.gov The MT3 binding site has been identified as the enzyme quinone reductase 2. nih.gov

Some studies suggest that the MT3 binding site has a higher affinity for NAS than for melatonin, leading to the proposal that MT3 may function as a specific NAS receptor. nih.gov Activation of MT1 and MT2 receptors by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA) activity. wikipedia.org While NAS is the direct precursor to melatonin, its distinct receptor interaction profile, particularly its potent activity at TrkB receptors, differentiates its biological functions. nih.govnih.gov Research indicates that the primary neurotrophic and antidepressant-like effects of NAS are mediated through TrkB activation, independent of melatonin receptors. nih.govnih.gov

Activation of Tropomyosin Receptor Kinase B (TrkB)

Neurobiological Functions in Pre-Clinical Models

The receptor-mediated actions of NAS translate into significant neurobiological functions, as demonstrated in various in vitro and animal studies.

A key function of NAS is its ability to promote neurogenesis, the process of generating new neurons. nih.govpnas.org This effect is particularly evident in the dentate gyrus of the hippocampus, a brain region critical for learning and memory. pnas.org

In animal models, both subchronic and chronic administration of NAS have been shown to increase the proliferation of neural progenitor cells (NPCs). pnas.org Studies using mice have demonstrated that NAS treatment can lead to a significant increase in NPCs, an effect that is correlated with an increase in TrkB phosphorylation in the hippocampus. nih.govpnas.org Critically, the blockade of TrkB receptors has been shown to abolish the neurogenic effects of NAS, confirming that this function is dependent on the TrkB signaling pathway. nih.govpnas.org Furthermore, NAS has been found to be effective in promoting NPC proliferation even in sleep-deprived mice, a condition known to suppress neurogenesis. pnas.org This suggests a unique and robust role for NAS in maintaining hippocampal plasticity. pnas.org In contrast, studies have indicated that melatonin has little to no effect on the proliferation of NPCs under similar conditions. nih.gov

Table 2: Effects of N-Acetylserotonin on Neurogenesis in Pre-Clinical Models
Model SystemFindingUnderlying MechanismReference
Adult MiceChronic NAS administration increases neural progenitor cell (NPC) proliferation.Activation of TrkB receptor and its downstream signaling. pnas.org
TrkB F616A Knock-in MiceBlockade of TrkB abolishes NAS-induced NPC proliferation.Demonstrates the essential role of TrkB activation. nih.govpnas.org
Sleep-Deprived MiceNAS treatment significantly enhances NPC proliferation.Protective effect against neurogenesis suppression. pnas.org

Influence on Brain Function and Behavioral Phenotypes in Animal Models (e.g., memory, mood-related behaviors)

The neuroprotective effects of N-Acetylserotonin observed in cellular models have been shown to translate to improvements in brain function and behavior in animal models. A notable example is its impact on memory.

In a mouse model of memory impairment induced by the cholinergic antagonist scopolamine, administration of N-Acetylserotonin demonstrated a significant protective effect. nih.gov Scopolamine is known to induce cognitive deficits and neuronal cell death in brain regions critical for memory, such as the hippocampus. Research has shown that N-Acetylserotonin suppressed scopolamine-induced memory impairment and also prevented cell death in the CA1 and CA3 regions of the hippocampus. nih.gov This suggests that the neuroprotective actions of N-Acetylserotonin can preserve cognitive function in the face of neurotoxic insults.

Antioxidant Properties at the Molecular Level

Beyond its ability to upregulate endogenous antioxidant enzyme systems, N-Acetylserotonin itself possesses intrinsic antioxidant properties. nih.govnih.gov This dual-action antioxidant capacity—both indirect (via enzyme upregulation) and direct—makes it a robust defender against oxidative stress.

Direct Radical Scavenging Capabilities of N-Acetylserotonin

N-Acetylserotonin has been shown to be an effective scavenger of free radicals. This capability is attributed to its chemical structure, specifically the indoleamine core, which can donate electrons to neutralize reactive oxygen species (ROS). Studies have demonstrated that N-Acetylserotonin can dose-dependently reduce the levels of ROS in neuronal cells subjected to oxidative insults, such as treatment with glutamate. nih.gov This direct quenching of free radicals provides immediate protection to cellular components, including lipids, proteins, and nucleic acids, from oxidative damage. The ability to directly scavenge radicals complements its longer-term effects on the expression of antioxidant enzymes, providing a comprehensive defense against oxidative stress. nih.govnih.gov

Lack of Research on N-Acetyl-N-tert-butoxycarbonyl Serotonin's Role in Cellular Redox Balance

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research specifically investigating the molecular and cellular mechanisms of action of N-Acetyl-N-tert-butoxycarbonyl Serotonin (B10506) in relation to its contribution to cellular redox balance in experimental cell systems. The user's request for an article on this specific topic cannot be fulfilled without resorting to speculation or including information on compounds outside the strict scope of the query.

The compound , this compound (CAS No. 1329837-64-0), is commercially available from chemical suppliers. pharmaffiliates.comclearsynth.com The presence of the tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, suggests that this molecule is likely utilized as a laboratory intermediate for the synthesis of other, more complex molecules rather than being a subject of study for its own biological activity. There is also a related compound, N-Acetyl-O-tert-butoxycarbonyl Serotonin, where the Boc group is attached to the hydroxyl group of serotonin. veeprho.com

In contrast, extensive research exists for a related but distinct compound, N-Acetylserotonin (NAS). wikipedia.orghmdb.canih.govebi.ac.uk NAS is a naturally occurring molecule that serves as a precursor to melatonin. nih.gov It has been the subject of numerous studies demonstrating its potent antioxidant and neuroprotective properties. nih.govnih.gov

Research on N-Acetylserotonin has shown that it can:

Act as a powerful antioxidant, in some models 5 to 20 times more effective than melatonin. wikipedia.orgnih.gov

Reduce levels of reactive oxygen species (ROS) and increase glutathione (B108866) levels in various cell models. nih.govnih.gov

Protect against lipid peroxidation. hmdb.ca

Activate the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses. nih.govmdpi.com

Protect liver cells and neurons from oxidative stress-induced injury. nih.govresearchgate.net

It is critical to emphasize that these findings pertain exclusively to N-Acetylserotonin and cannot be attributed to this compound. The addition of the bulky tert-butoxycarbonyl group to the acetylated nitrogen of the side chain would significantly alter the chemical and physical properties of the molecule, including its polarity, size, and ability to interact with biological targets. Therefore, its biological activity, including any potential role in cellular redox balance, would be fundamentally different from that of N-Acetylserotonin.

Other derivatives of serotonin, such as N-feruloyl serotonin and specifically designed NAS derivatives, have also been investigated for their antioxidant and neuroprotective effects. mdpi.comnih.gov However, this research further highlights the fact that specific structural modifications lead to unique biological activities, and findings from one derivative cannot be extrapolated to another.

Given the strict adherence to the user's request to focus solely on this compound and the absence of any scientific data on its effects on cellular redox balance, it is not possible to generate the requested article.

Emerging Research Directions and Methodological Advances

Development of Advanced Probes and Tracers for N-Acetylserotonin Pathway Visualization in Research Models

Visualizing the intricate steps of the tryptophan metabolic pathway, which includes the synthesis of N-acetylserotonin, is fundamental to understanding its role in health and disease. To this end, researchers are developing highly specialized molecular tools to track these processes in real-time within living organisms.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative visualization of metabolic processes. The development of PET tracers derived from tryptophan, the precursor to serotonin (B10506) and N-acetylserotonin, has been a significant step forward. While early tracers often used carbon-11, its short half-life (approximately 20 minutes) limited its use to facilities with an on-site cyclotron. mdpi.com The focus has since shifted to fluorine-18 (B77423) (¹⁸F), which has a longer half-life (approximately 110 minutes), making it more practical and accessible. mdpi.comjefferson.edu

These ¹⁸F-labeled tryptophan derivatives are designed to act as mimics that are taken up by cells and enter the same metabolic pathways as endogenous tryptophan. nih.govnih.gov Once inside the body, the attached ¹⁸F isotope emits positrons, which can be detected by a PET scanner, creating a detailed map of where the tracer accumulates. This allows researchers to study the activity of key enzymes in the pathway and observe changes in metabolism associated with various pathological conditions, including neurological disorders and cancer. fz-juelich.de

Several promising ¹⁸F-labeled tryptophan tracers have been developed and evaluated in preclinical animal models. nih.govnih.gov For instance, 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (L-[¹⁸F]FETrp) has been extensively studied and has even been prepared using automated synthesis methods. mdpi.comnih.gov Studies in animal models of neurofibromatosis type 1 showed that L-[¹⁸F]FETrp had comparable tumor uptake to the standard PET tracer [¹⁸F]FDG but with a significantly better tumor-to-brain ratio. mdpi.com Another notable tracer, 7-[¹⁸F]fluorotryptophan (7-[¹⁸F]FTrp), has been identified as a metabolically stable option that clearly delineates serotonergic brain regions and the pineal gland in rats. fz-juelich.de

Table 1: Examples of ¹⁸F-Labeled Tryptophan PET Tracers for Pathway Visualization
Tracer NameKey CharacteristicsReported Research FindingsReferences
1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (L-[¹⁸F]FETrp)Most extensively evaluated ¹⁸F-tryptophan tracer; automated synthesis developed.Showed high uptake in the pancreas and favorable tumor-to-background ratios in xenograft models. In NF1 animal models, tumor uptake was comparable to [¹⁸F]FDG with a higher tumor-to-brain ratio. mdpi.comnih.govnih.gov
7-[¹⁸F]fluorotryptophan (7-[¹⁸F]FTrp)Metabolically stable tracer.Enables clear visualization of serotonergic brain areas and the pineal gland. Can visualize changes in both serotonin/melatonin (B1676174) synthesis and the kynurenine (B1673888) pathway in animal models of neurodegeneration. fz-juelich.de
5-[¹⁸F]-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT)An ¹⁸F-labeled analog of the clinically tested [¹¹C]AMT.Designed to be more accessible due to the use of ¹⁸F. Radiosynthesis was achieved with a decay-corrected yield of 10.9%–14.9%. jefferson.edu

To investigate the direct interactions between N-acetylserotonin or its analogs and their target receptors, researchers design fluorescent and affinity probes. Fluorescent probes are molecules that have a fluorophore—a chemical group that emits light upon excitation—attached to a ligand that binds to the receptor of interest. These probes allow for the direct visualization of receptor location and density in cells and tissues using techniques like fluorescence microscopy. nih.gov

The design of these probes is a meticulous process. The core ligand must retain its high affinity and selectivity for the target receptor, while the attached fluorophore must be bright and stable without interfering with the binding event. By using fluorescently tagged ligands, scientists can study the dynamics of receptor binding and trafficking in living cells. nih.gov For example, N-acetylserotonin is known to activate the TrkB receptor, a target it shares with Brain-Derived Neurotrophic Factor (BDNF). nih.gov A fluorescently labeled N-acetylserotonin derivative could be used to visualize TrkB receptor distribution on neurons and to study the kinetics of this unique binding interaction in real-time.

Affinity probes are used to isolate and identify binding partners. These probes consist of the ligand of interest (e.g., an N-acetylserotonin derivative) attached to a reactive group or a tag (like biotin) via a linker. When the probe binds to its receptor, the reactive group can form a covalent bond, permanently labeling the receptor. The tagged receptor can then be pulled out of a complex mixture of proteins and identified, confirming the molecular target of the ligand.

Computational Chemistry and Molecular Modeling in N-Acetylserotonin Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and molecular biology. youtube.com These in silico (computer-based) methods allow researchers to simulate and predict molecular behaviors, saving significant time and resources compared to traditional laboratory experiments.

In silico methods can predict how a ligand like N-acetylserotonin will dock into the binding pocket of a receptor and estimate the strength of this interaction, known as binding affinity. acellera.comuomustansiriyah.edu.iq Using the three-dimensional structures of the ligand and the target protein, molecular docking programs simulate the binding process to find the most stable conformation, known as the binding pose. researchgate.net

These simulations calculate a "binding score" or "binding free energy" (often expressed in kcal/mol), which estimates the binding affinity. uomustansiriyah.edu.iqnih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. uomustansiriyah.edu.iq For example, a computational study of serotonin binding to the 5-HT1B receptor identified key non-covalent interactions, such as T-type stacking with aromatic amino acid residues (Trp327, Phe331) and hydrogen bonding, that stabilize the complex. nih.gov A similar approach applied to N-acetylserotonin and its target receptors (e.g., TrkB, MT1, MT2) can predict the key residues involved in binding and guide the design of new derivatives with enhanced affinity or selectivity.

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that systematically investigates how changes in a molecule's chemical structure affect its biological activity. frontiersin.orgnih.gov The goal of SAR is to identify which parts of a molecule (pharmacophores) are essential for its activity and which parts can be modified to improve properties like potency, selectivity, or metabolic stability.

In the context of N-acetylserotonin, SAR studies would involve synthesizing a library of derivatives where specific parts of the molecule are altered. For example, substituents could be added to the indole (B1671886) ring, or the N-acetyl group could be modified. Each of these new compounds would then be tested for its activity, for instance, its ability to activate the TrkB receptor.

A classic example of an SAR study is the investigation of citalopram (B1669093) derivatives and their binding to the serotonin transporter (SERT). nih.gov Researchers synthesized analogs by modifying four different chemical substituents and measured their binding affinity to both the primary (S1) and allosteric (S2) sites of SERT. This systematic approach revealed that a fluorine atom and a phthalane dimethyl group contributed to increased potency at the allosteric site. nih.gov A similar SAR campaign for N-acetylserotonin derivatives could lead to the discovery of novel compounds with tailored activity profiles.

Table 2: Hypothetical SAR Study on N-Acetylserotonin Derivatives for TrkB Activation
CompoundModification from N-AcetylserotoninPredicted TrkB Activation (Relative Potency)Rationale for Modification
N-AcetylserotoninParent Compound1.0Baseline activity
Derivative AAddition of a fluorine atom at C51.5To explore electronic effects and potential for increased binding affinity.
Derivative BAddition of a methyl group at C20.8To probe steric hindrance near the indole nitrogen.
Derivative CReplacement of acetyl group with a propionyl group1.2To investigate the impact of a larger acyl group on binding pocket fit.

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations apply the laws of physics to calculate the movements of every atom in a molecular system over time, effectively creating a "movie" of the molecule in action. nih.gov These simulations are computationally intensive but provide unparalleled insight into the conformational flexibility of both the ligand and the receptor. youtube.comnih.gov

For N-acetylserotonin research, MD simulations can reveal:

Binding Stability: How stable the predicted binding pose from docking is over time.

Conformational Changes: How the receptor changes its shape upon ligand binding (induced fit). acellera.com

Water's Role: The role of individual water molecules in mediating interactions between the ligand and the receptor. nih.gov

Binding/Unbinding Pathways: How the ligand finds its way into the binding site and how it dissociates. acellera.com

A study on plant serotonin N-acetyltransferase (SNAT) used MD simulations to complement crystal structures, leading to a proposed catalytic mechanism where specific amino acid residues act as a catalytic base and acid during the acetyl-transfer reaction. nih.gov Similarly, MD simulations of N-acetylserotonin bound to the TrkB receptor could elucidate the precise atomic-level changes that lead to receptor activation, providing a detailed roadmap for designing next-generation therapeutic agents.

Mechanistic Studies in Diverse Biological Systems

The study of N-acetylserotonin (NAS), the direct biological precursor to the titular compound, across a wide range of life forms is providing critical insights into its evolutionary conserved functions. While direct investigations using N-Acetyl-N-tert-butoxycarbonyl Serotonin in these systems are yet to be prevalent, understanding the roles of NAS is the first step toward utilizing its protected derivative as a research tool.

Investigations in Non-Mammalian Organisms and Archaea

The melatonin biosynthetic pathway, in which N-acetylserotonin is a key intermediate, is not confined to vertebrates. chronobiologyinmedicine.orgnih.gov Research has identified the presence of serotonin and melatonin in various invertebrates, including insects, where they act as neurotransmitters, hormones, and bioregulators. chronobiologyinmedicine.org In these organisms, N-acetylation of serotonin is a crucial metabolic step. chronobiologyinmedicine.org The study of NAS in such diverse non-mammalian species offers a window into the fundamental roles of this molecule in processes like circadian rhythms, immune response, and development. chronobiologyinmedicine.org

Significantly, the enzymatic machinery for producing N-acetylserotonin has also been discovered in the domain of Archaea. A study focusing on the archaeon Thermoplasma volcanium successfully characterized a serotonin N-acetyltransferase (SNAT) enzyme. nih.govmdpi.com This enzyme was capable of converting serotonin into N-acetylserotonin. nih.govmdpi.com The discovery of a functional SNAT in Archaea suggests that the origins of the melatonin biosynthesis pathway are ancient and that NAS may have fundamental roles in cellular processes even in these extremophilic organisms. nih.gov Future research may involve exploring the function of NAS in archaeal physiology, which could reveal novel biological activities.

Role of N-Acetylserotonin in Enterocyte Homeostasis and Oxidative Stress Response in Animal Models

Recent studies in animal models have highlighted the protective effects of N-acetylserotonin in the gastrointestinal tract, particularly in maintaining the integrity of the intestinal lining and mitigating oxidative stress.

In a study utilizing porcine enterocytes, N-acetylserotonin was shown to alleviate cellular injury induced by oxidative stress. Treatment with NAS counteracted the effects of 4-hydroxy-2-nonenal (4-HNE), a marker of lipid peroxidation, by reducing the expression of apoptotic proteins and preventing the decline of tight junction proteins. Furthermore, NAS decreased the accumulation of reactive oxygen species (ROS) and increased intracellular levels of the antioxidant glutathione (B108866) (GSH). This protective effect was found to be dependent on the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Another study in a rat model of colitis demonstrated that rectally administered N-acetylserotonin could mitigate colonic damage and inflammation. This effect was associated with an increase in the nuclear levels of Nrf2 and heme oxygenase-1 (HO-1), an important anti-inflammatory enzyme. The research indicated that NAS is oxidized in the inflamed colon to a reactive iminoquinone form, which then activates the Nrf2 pathway.

These findings underscore the significant role of N-acetylserotonin in preserving intestinal homeostasis and managing oxidative stress, suggesting its potential as a therapeutic agent for gastrointestinal diseases.

Future Prospects for this compound in Chemical Synthesis Research

The unique structure of this compound, featuring two distinct protecting groups, positions it as a valuable tool in synthetic organic chemistry. The presence of both an acetyl group on the ethylamine (B1201723) side chain and a tert-butoxycarbonyl (Boc) group on the indole nitrogen offers strategic advantages for the synthesis of complex molecules.

Development of Novel Synthetic Methodologies for Indole-Containing Compounds

The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov The synthesis of complex indole derivatives often requires careful management of the reactivity of various functional groups. nih.govorganic-chemistry.org The indole nitrogen, for instance, can be reactive under certain conditions, and its protection is often necessary to achieve desired chemical transformations elsewhere in the molecule. mdpi.comresearchgate.net

This compound can serve as a versatile starting material or intermediate in the synthesis of novel indole-containing compounds. The Boc group on the indole nitrogen provides robust protection under a variety of conditions, including those that are basic or nucleophilic, while being readily removable under acidic conditions. researchgate.netnih.gov The N-acetyl group on the side chain is generally stable but can be removed under specific, often harsher, conditions. libretexts.org This differential stability allows for selective manipulation of the molecule. For instance, reactions could be performed on other parts of the molecule while both protecting groups are in place. Subsequently, the Boc group could be selectively removed to allow for functionalization of the indole nitrogen, all while the acetylated side chain remains protected. This strategy would be particularly useful in the construction of complex alkaloids or other polycyclic structures where precise control over reactivity is paramount.

Contribution to the Understanding of Protecting Group Chemistry in Complex Molecule Synthesis

The dual-protected nature of this compound makes it an excellent case study for exploring the principles of orthogonal protecting group strategies. wikipedia.orgnih.gov Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct conditions, allowing for the selective deprotection of one group in the presence of others. wikipedia.orgresearchgate.net

The combination of the acid-labile Boc group and the more resilient acetyl group exemplifies this principle. nih.govwikipedia.orgyoutube.com Research utilizing this compound can contribute to a deeper understanding of the nuances of protecting group chemistry. For example, studies could systematically investigate the conditions for selective deprotection, mapping the compatibility of various reagents and reaction conditions with this specific combination of protecting groups. This would provide valuable data for synthetic chemists, aiding in the design of more efficient and elegant synthetic routes for complex molecules. The insights gained from such studies would extend beyond serotonin derivatives, informing the broader field of organic synthesis, particularly in the context of peptide, nucleoside, and natural product synthesis where multi-functional molecules are common. nih.govjocpr.comresearchgate.net

Q & A

How can researchers design a robust synthetic pathway for N-Acetyl-N-tert-butoxycarbonyl Serotonin, and what analytical techniques validate its purity?

Basic Research Question
Methodological Answer:

  • Synthesis Steps :
    • Protection of Serotonin’s Amine Group : Use di-tert-butyl dicarbonate (Boc anhydride) in a base (e.g., NaHCO₃) to introduce the Boc group at the primary amine. This prevents unwanted reactions during subsequent acetylation .
    • Acetylation of the Hydroxyl Group : React the Boc-protected intermediate with acetyl chloride or acetic anhydride in anhydrous conditions. Monitor pH to avoid deprotection of the Boc group .
  • Purity Validation :
    • GC/MS : Identify volatile impurities or byproducts (e.g., tert-butanol from incomplete Boc protection) .
    • HPLC with UV Detection : Quantify purity (>95% recommended for biological assays) using reverse-phase columns and acetonitrile/water gradients .

What stability challenges arise during the storage of this compound, and how can degradation be mitigated?

Advanced Research Question
Methodological Answer:

  • Stability Risks :
    • Hydrolysis of Boc Group : Exposure to moisture or acidic conditions cleaves the tert-butoxycarbonyl group. This is detectable via NMR (loss of tert-butyl signals at ~1.2 ppm) .
    • Oxidation of Serotonin Backbone : Prolonged storage at room temperature may oxidize the indole ring, detectable via LC-MS (mass shift +16 Da for hydroxylation) .
  • Mitigation Strategies :
    • Storage : Keep at 0–6°C in anhydrous, argon-purged vials to limit hydrolysis and oxidation .
    • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w, though compatibility with downstream applications must be verified .

How do conflicting purity assessments (e.g., GC vs. HPLC) for this compound occur, and how should researchers resolve them?

Advanced Research Question
Methodological Answer:

  • Source of Contradictions :
    • GC Limitations : GC may underestimate purity if non-volatile impurities (e.g., polymeric side products) remain undetected. This is common in Boc-protected compounds due to high molecular weight byproducts .
    • HPLC Bias : UV detection at fixed wavelengths may miss impurities lacking chromophores (e.g., tert-butyl carbamates).
  • Resolution Protocol :
    • Multi-Method Analysis : Combine GC/MS (volatile impurities), HPLC-ELSD (universal detection), and ¹H NMR (structural confirmation) .
    • Spiking Experiments : Add known impurities (e.g., N-acetyl serotonin) to validate detection limits across methods .

What role does this compound play in peptide coupling reactions, and how can coupling efficiency be optimized?

Advanced Research Question
Methodological Answer:

  • Coupling Applications : The Boc group protects the amine during solid-phase peptide synthesis (SPPS), while the acetyl group stabilizes the hydroxyl moiety. This dual protection prevents side reactions in acidic (e.g., TFA deprotection) or basic conditions .
  • Optimization Strategies :
    • Activating Agents : Use HBTU or HATU with DIEA for carbodiimide-mediated coupling, achieving >90% efficiency in model peptides (e.g., glycine-serotonin conjugates) .
    • Solvent Selection : Anhydrous DMF or DCM minimizes Boc group hydrolysis during coupling .

How can researchers assess the bioavailability of this compound in in vitro neurochemical assays?

Advanced Research Question
Methodological Answer:

  • Bioavailability Challenges : The Boc group reduces membrane permeability, limiting cellular uptake.
  • Experimental Design :
    • Caco-2 Cell Monolayers : Measure apparent permeability (Papp) using LC-MS/MS to quantify apical-to-basolateral transport .
    • Enzymatic Stability : Incubate with human liver microsomes (HLMs) to assess metabolic lability (e.g., esterase-mediated deacetylation) .
    • Control : Compare with unprotected serotonin to isolate the impact of Boc/acetyl groups on bioavailability .

What spectroscopic techniques differentiate this compound from its deprotected analogs?

Basic Research Question
Methodological Answer:

  • ¹H NMR :
    • Boc Group : tert-butyl singlet at 1.2–1.4 ppm.
    • Acetyl Group : Methyl resonance at ~2.1 ppm .
  • IR Spectroscopy :
    • Boc Carbonyl : Strong absorption at ~1680–1700 cm⁻¹.
    • Acetyl Stretch : C=O peak at ~1740 cm⁻¹ .
  • Mass Spectrometry :
    • ESI-MS : Molecular ion [M+H]⁺ at m/z 349.2 (C₁₈H₂₄N₂O₅) with fragments at m/z 248 (loss of Boc group) and 207 (loss of acetyl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.